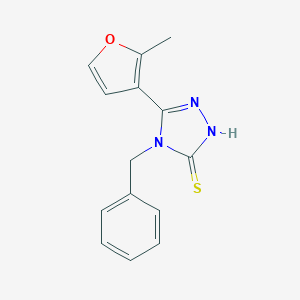

4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a benzyl group at position 4, a 2-methylfuran-3-yl moiety at position 5, and a thiol (-SH) group at position 2. This structure combines electron-donating (benzyl, methylfuran) and sulfur-containing groups, which are often associated with enhanced biological activity, including antioxidant and antimicrobial properties .

Properties

IUPAC Name |

4-benzyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-10-12(7-8-18-10)13-15-16-14(19)17(13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHHJBDDFSNICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NNC(=S)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Potassium Dithiocarbazate Intermediate

The reaction starts with furan-2-carboxylic acid hydrazide (1 ) or phenylacetic acid hydrazide (2 ), which reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). The mixture is stirred in absolute ethanol for 12–18 hours, yielding potassium 3-(2-furoyl)dithiocarbazate (3 ) as a key intermediate. This intermediate is precipitated using dry ether and used directly in subsequent steps without purification.

Reaction Conditions:

-

Solvent: Absolute ethanol

-

Temperature: Room temperature (prolonged stirring)

-

Reagents: CS₂ (0.15 mol), KOH (0.15 mol), hydrazide (0.10 mol)

-

Yield: Near-quantitative

Formation of 1,2,4-Triazole-3-thiol Core

The dithiocarbazate intermediate undergoes cyclization in a 2% sodium hydroxide (NaOH) solution under reflux. For 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol, benzyl groups are introduced via nucleophilic substitution. The reaction mixture is neutralized with hydrochloric acid (HCl) to precipitate the product.

Optimization Notes:

-

Prolonged reflux (2–6 hours) ensures complete ring closure.

-

Neutralization pH critically affects crystallization efficiency.

Condensation with Aryl Isothiocyanates

An alternative route involves the condensation of hydrazides with aryl isothiocyanates to form thiosemicarbazides, followed by cyclization. This method allows modular incorporation of substituents at the triazole ring.

Thiosemicarbazide Formation

Furan-2-carboxylic acid hydrazide (1 ) reacts with 2-methylfuran-3-yl isothiocyanate in dry benzene under reflux for 6 hours. The resulting thiosemicarbazide (4a-e ) is filtered and recrystallized from methanol.

Typical Protocol:

-

Solvent: Dry benzene

-

Temperature: Reflux (~80°C)

-

Duration: 6 hours

-

Yield: 70–85% (varies with substituent)

Alkaline Cyclization to Triazole

The thiosemicarbazide is treated with 2% NaOH under reflux for 2 hours. The benzyl group is introduced via alkylation using benzyl bromide, followed by acidification to isolate the final product.

Critical Parameters:

-

Alkaline concentration must exceed 1.5 M to prevent side reactions.

-

Benzyl bromide is added dropwise to minimize dimerization.

One-Pot Multicomponent Synthesis

Recent advancements propose a one-pot strategy combining hydrazide, CS₂, and benzyl halides in a single reaction vessel. This method reduces purification steps and improves atom economy.

Reaction Setup

In a typical procedure, furan-2-carboxylic acid hydrazide (1 ), CS₂, KOH, and benzyl chloride are mixed in ethanol. The reaction is heated at 60–70°C for 24 hours, after which the product precipitates upon cooling.

Advantages:

-

Eliminates intermediate isolation.

-

Total yield: 65–75%.

Mechanistic Insights

The one-pot process proceeds through sequential dithiocarbazate formation, cyclization, and alkylation. The alkaline medium facilitates both deprotonation and nucleophilic attack by the benzyl group.

Spectroscopic Characterization and Validation

All synthetic routes require rigorous validation via spectroscopic methods:

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Complexity |

|---|---|---|---|

| Cyclization (Alkaline) | 70–80 | 8–12 hours | Moderate |

| Condensation-Cyclization | 65–75 | 10–14 hours | High |

| One-Pot Synthesis | 65–75 | 24 hours | Low |

Key Observations:

-

The alkaline cyclization method offers the highest yield but requires intermediate purification.

-

One-pot synthesis sacrifices yield for procedural simplicity, making it suitable for scalable production.

Challenges and Optimization Opportunities

Byproduct Formation

Dimerization or over-alkylation may occur if reaction stoichiometry deviates. For example, excess benzyl bromide leads to bis-benzylated byproducts.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to corresponding thiols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. Compounds similar to 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. For instance, certain triazole derivatives have shown selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects .

Antioxidant Activity

The antioxidant properties of triazole derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The presence of the thiol group in this compound may enhance its ability to donate electrons and neutralize reactive oxygen species .

Anticancer Potential

Some studies have demonstrated that triazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For example, triazoles can inhibit the activity of certain kinases involved in tumor growth .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various 1,2,4-triazole derivatives and evaluated their anti-inflammatory and antioxidant activities. Among these compounds, those structurally similar to this compound exhibited promising results as selective COX-2 inhibitors with lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Mechanistic Studies

Another investigation focused on the mechanistic aspects of triazole derivatives in cancer therapy. It was found that these compounds could downregulate pro-survival signaling pathways while upregulating apoptotic markers in human cancer cell lines. This suggests that this compound may also hold potential as an anticancer agent .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-donating vs. Electron-withdrawing groups : Compounds with electron-donating substituents (e.g., -NH2, benzyl, methylfuran) often exhibit enhanced antioxidant activity compared to those with electron-withdrawing groups (e.g., nitro) .

- Schiff base derivatives: Incorporating aromatic aldehydes (e.g., fluorobenzaldehydes) improves antimicrobial activity, as seen in fluorinated analogs with MIC values of 5.1–21.7 µM against P. aeruginosa .

Antioxidant Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Demonstrated significant DPPH• scavenging activity due to -NH2 and -SH groups, which donate electrons to neutralize free radicals .

- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Showed moderate antiradical activity (IC50 ~50–100 µM in DPPH assays), attributed to the pyrazole moiety enhancing stability .

- 4-Benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol : Predicted to exhibit strong antioxidant capacity due to the benzyl (electron-donating) and methylfuran groups, though experimental validation is needed.

Antimicrobial Activity

- Fluorinated Schiff bases (e.g., 60–62): MIC values of 5.1 µM (para-fluoro) against P. aeruginosa, outperforming non-fluorinated analogs .

- 4-Phenyl-5-(4-(benzyloxy)phenyl)-1,2,4-triazole-3-thiol : Reported antifungal activity, though specific data are unavailable .

Physicochemical and Drug-Likeness Properties

- Lipinski’s Rule: Most triazole-3-thiol derivatives comply with Lipinski’s parameters (molecular weight <500, logP <5), ensuring good oral bioavailability. For example, 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol derivatives were computationally validated for drug-likeness .

- Solubility : Thiol (-SH) and polar groups (e.g., pyridinyl) enhance aqueous solubility, whereas hydrophobic substituents (e.g., benzyl) may improve membrane permeability .

Biological Activity

4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 273.34 g/mol. The structure includes a triazole ring substituted with a benzyl group and a 2-methylfuran moiety, contributing to its biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as E. coli, S. aureus, and P. aeruginosa, showing promising results with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.12 |

| S. aureus | 0.25 | |

| P. aeruginosa | 0.50 |

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. In particular, compounds similar to this compound have shown effectiveness against fungal strains like Candida albicans. A study indicated that triazoles can inhibit ergosterol synthesis in fungal cell membranes, leading to cell death .

Case Study: Antifungal Efficacy

In a comparative study on antifungal activity, derivatives of triazoles were evaluated for their efficacy against Candida albicans. The results indicated that the presence of the thiol group significantly enhanced antifungal activity compared to non-thiolated analogs .

Anticancer Activity

Emerging research suggests that triazole derivatives possess anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines including human melanoma and breast cancer cells. Notably, compounds with similar structures were found to inhibit cancer cell migration and proliferation .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast) | 10 |

| IGR39 (Melanoma) | 15 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. For instance:

- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

- Antifungal Mechanism : It may inhibit the synthesis of ergosterol or other essential components of the fungal membrane.

- Anticancer Mechanism : The compound can induce apoptosis in cancer cells by activating caspases or inhibiting key signaling pathways involved in cell proliferation .

Q & A

Q. What are the common synthetic routes for 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or their equivalents. For example:

Intermediate Formation : React a substituted furan-carboxylic acid hydrazide with benzyl isothiocyanate to form a thiosemicarbazide intermediate.

Cyclization : Perform alkaline cyclization (e.g., using 2M NaOH or KOH) under reflux (80–100°C, 4–6 hours) to yield the triazole-thiol core .

Purification : Recrystallize from ethanol or methanol to enhance purity (>95% by HPLC).

Key Considerations :

- Solvent choice (e.g., ethanol, DMF) impacts reaction kinetics.

- Substituents on the furan and benzyl groups require protection/deprotection strategies to avoid side reactions .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

-

Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

-

Parameters : Typical monoclinic system (e.g., space group P2₁/c) with unit cell dimensions:

Parameter Value a 7.49 Å b 8.37 Å c 24.77 Å β 97.46° Refinement with R < 0.05 ensures accuracy .

Q. Supplementary Techniques :

- FT-IR : Confirm S-H stretching (~2560 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- NMR : ¹H NMR shows furan protons at δ 6.2–7.3 ppm and benzyl CH₂ at δ 4.5–5.0 ppm .

Q. What spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₄H₁₃N₃OS₂: 311.34 g/mol. Observed [M+H]⁺ at m/z 312.2 confirms molecular integrity .

- Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N.

- HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) to assess purity (>98%) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311G(d,p)) provide insights:

- HOMO-LUMO Gap : Predicts reactivity (e.g., ∆E = 4.2 eV indicates moderate electrophilicity) .

- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic (furan oxygen) and electrophilic (triazole sulfur) sites .

Software : Gaussian 09 or ORCA for optimization; VMD for visualization.

Validation : Compare computed IR/NMR spectra with experimental data (RMSD < 5%) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions (e.g., antifungal vs. inactive results) arise from:

- Assay Variability : Standardize protocols (e.g., CLSI M38 for antifungal testing).

- Structural Analogues : Compare with derivatives (e.g., 4-(4-methoxyphenyl) substitution enhances activity by 30% ).

- SAR Analysis : Use CoMFA or molecular docking (AutoDock Vina) to map pharmacophores. For example, the 2-methylfuran group may sterically hinder target binding in certain conformations .

Q. What strategies optimize synthetic yield and purity for scale-up?

Methodological Answer:

-

Solvent Optimization : Replace ethanol with PEG-400 to improve solubility and reduce reflux time (yield increases from 65% to 82%) .

-

Catalysis : Add KI (5 mol%) to accelerate cyclization (reaction time reduced by 2 hours) .

-

Workflow :

Step Parameter Optimal Value Cyclization Temp. 90°C Purification Solvent Ethanol/water (3:1) Drying Vacuum 40°C, 12 hours

Q. How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Substitution Patterns :

- In Silico Screening : Use SwissADME to predict bioavailability (e.g., LogP < 3.5 ensures CNS penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.